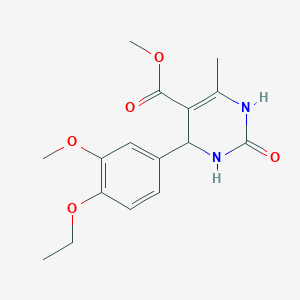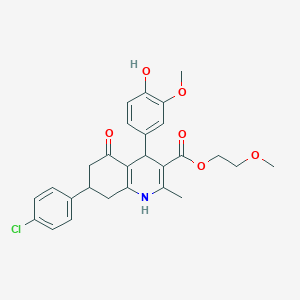![molecular formula C20H24N2O4 B5105991 1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5105991.png)
1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MP-10 belongs to the class of compounds known as piperidinecarboxamides and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide is not fully understood. However, it has been proposed that 1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide exerts its therapeutic effects by modulating the activity of various receptors and enzymes. 1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide has also been found to modulate the activity of various ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide has also been found to exhibit analgesic properties by modulating the activity of various pain receptors. In addition, 1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Advantages and Limitations for Lab Experiments
1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. 1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide is also stable under various conditions, which makes it suitable for long-term storage and transport. However, one limitation of 1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the scientific research of 1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide. One potential direction is to investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential in the treatment of chronic pain, which is a major public health issue. Additionally, further research is needed to understand the exact mechanism of action of 1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide involves the condensation reaction of 3-methoxybenzylamine and N-(5-methyl-2-furyl)methylidenepiperidine-3-carboxamide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide as a white crystalline solid. The purity of the final product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide has been found to exhibit potential therapeutic properties in various scientific research studies. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. 1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide has also been found to exhibit neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-[(5-methylfuran-2-yl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-14-6-8-18(26-14)11-21-20(24)16-7-9-19(23)22(13-16)12-15-4-3-5-17(10-15)25-2/h3-6,8,10,16H,7,9,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDRZUUTESZDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105912.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5105922.png)

![5-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5105931.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5105942.png)

![3-[(4-fluorobenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5105957.png)
![N-ethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5105963.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5105980.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105984.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5105986.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106009.png)